1-Acetyl-3-formyl-7-azaindole

Descripción

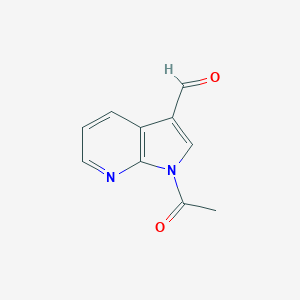

1-Acetyl-3-formyl-7-azaindole is a heterocyclic compound featuring a 7-azaindole core structure substituted with acetyl (at position 1) and formyl (at position 3) functional groups. The 7-azaindole scaffold, a pyrrolopyridine derivative, is a nitrogen-rich aromatic system that serves as an isostere of indole, offering distinct electronic and steric properties. This compound is notable for its applications in medicinal chemistry and biochemical research, particularly as a stable isotope-labeled reagent produced by Cambridge Isotope Laboratories (CIL) for use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . Its acetyl and formyl groups enhance reactivity, enabling further derivatization for drug discovery, protein interaction studies, and metabolic pathway analysis.

Propiedades

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

It is known that azaindole derivatives can interact with various cellular components, potentially altering their function.

Pharmacokinetics

As a small molecule with a molecular weight of 188.18, it is likely to have good absorption and distribution properties.

Actividad Biológica

1-Acetyl-3-formyl-7-azaindole is a heterocyclic compound belonging to the azaindole class, which has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| CAS Number | 155819-07-1 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

The compound features an acetyl and formyl group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its mechanism of action may involve:

1. Redox Cycling Properties:

Due to its structural similarities with quinones, this compound may exhibit redox cycling capabilities, generating reactive oxygen species (ROS) that can influence cellular processes such as apoptosis and oxidative stress .

2. Enzyme Inhibition:

The compound has been noted for its potential to inhibit specific enzymes involved in cancer progression, such as PI3K and various kinases implicated in tumor cell proliferation . This inhibition can lead to reduced cell viability in cancerous cells.

Anticancer Properties

Research indicates that derivatives of 7-azaindoles, including this compound, display significant anticancer activities. For instance:

- In vitro Studies: In studies involving HeLa, MCF-7, and MDA-MB-231 cell lines, this compound demonstrated dose-dependent cytotoxicity . The compound effectively inhibited DDX3, a helicase involved in cancer cell proliferation.

- In vivo Studies: Animal models have shown that administration of this compound results in significant tumor growth inhibition, suggesting its potential as a therapeutic agent against various cancers.

Other Biological Activities

Beyond anticancer effects, this compound may also exhibit:

1. Anti-inflammatory Effects:

Preliminary studies suggest that azaindole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

2. Antiviral Activity:

Some azaindoles have shown promise against viral infections by inhibiting viral polymerases and other critical enzymes necessary for viral replication .

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Cancer Cell Lines: A study published in PubMed Central demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights: Another study focused on the molecular docking of this compound revealed strong binding affinities to targets like PI3K, supporting its role as a potential inhibitor in cancer therapy .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Acetyl-3-formyl-7-azaindole is recognized for its utility as a building block in organic synthesis. The compound's reactive carbonyl groups facilitate various chemical reactions, including:

- Condensation Reactions : These reactions allow for the formation of larger, more complex molecules.

- Aldol Additions : The carbonyl functionalities can participate in aldol reactions, leading to the creation of β-hydroxy carbonyl compounds.

- Nucleophilic Substitution : The compound can undergo nucleophilic attacks at its electrophilic centers, enabling further functionalization.

The ability to modify this compound through these reactions makes it valuable for synthesizing novel materials and pharmaceuticals .

Kinase Inhibition

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are pivotal in signaling pathways related to cell growth and proliferation, making them significant targets in drug discovery for diseases such as cancer. Research indicates that this compound can effectively bind to ATP active sites in various kinases, potentially modulating their activity .

Case Study:

Azaindole derivatives have been explored for their ability to inhibit kinases involved in tumor progression. For instance, studies have shown that modifications to the azaindole framework can enhance binding affinity and selectivity towards specific kinases, leading to the development of targeted cancer therapies .

Therapeutic Applications in Pulmonary Hypertension

Research has demonstrated that azaindole derivatives, including this compound, exhibit therapeutic effects against pulmonary hypertension (PH). These compounds have shown inhibitory effects on hypoxic pulmonary vasoconstriction and can improve hemodynamics in animal models .

5-HT3 Receptor Antagonism

The compound has also been investigated for its activity as a 5-HT3 receptor antagonist. Modifications to the azaindole moiety enhance its effectiveness in targeting serotonin receptors, which are crucial for managing conditions such as nausea and vomiting .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The presence of dual functional groups (acetyl and formyl) allows for distinct reactivity patterns compared to other azaindole derivatives. This unique feature contributes to its potential efficacy as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Azaindole | Contains nitrogen in the indole ring | Basic precursor for many derivatives |

| 1-Acetyl-7-azaindole | Lacks the formyl group | Focuses on acetylation without additional reactivity |

| 3-Acetyl-7-azaindole | Acetyl group at position 3 | Different regioselectivity affecting biological activity |

| 5-Bromo-7-azaindole | Bromine substitution | Enhanced reactivity due to halogen presence |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 1-acetyl-3-formyl-7-azaindole can be contextualized by comparing it to other 7-azaindole derivatives. Below is a detailed analysis based on substituent effects, synthetic routes, and applications:

Structural and Functional Comparisons

Key Differences

- Reactivity: The acetyl and formyl groups in this compound enable diverse reactivity, such as Knoevenagel condensations or Wittig reactions, which are less feasible in nitro- or alkyl-substituted analogs .

- Synthetic Accessibility : Unlike 1-alkyl-7-azaindoles (synthesized via alkylation of 7-azaindole sodium salts ), this compound requires multi-step functionalization, including formylation and acetylation of the azaindole core .

- Biological Activity : While 7-azaindoles with antimicrobial substituents (e.g., carboxylic acids) show activity against Cryptococcus neoformans (MIC = 3.9 µg/ml ), this compound is primarily utilized for isotopic tracing rather than direct therapeutic applications .

Stability and Handling

This compound’s stability is comparable to other 7-azaindole derivatives but requires stringent storage conditions due to its reactive formyl group. In contrast, Boc-protected analogs (e.g., 1-Boc-7-azaindole-3-carboxaldehyde) exhibit enhanced shelf-life, making them preferable for long-term storage .

Industrial and Research Utility

- Drug Development : The formyl group in this compound facilitates Schiff base formation, a key step in synthesizing bioactive molecules like 7-azatryptophan derivatives .

Métodos De Preparación

Catalytic Acetylation of 3-Formyl-7-azaindole

The most widely documented method for synthesizing this compound involves the acetylation of 3-formyl-7-azaindole. This one-step procedure employs acetic anhydride as the acetylating agent, with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts.

Reaction Conditions and Yield

-

Substrate : 3-Formyl-7-azaindole (310 mg, 2.1 mmol)

-

Reagents : Acetic anhydride (10 mL), TEA (350 μL), DMAP (25 mg)

-

Temperature : Room temperature (25°C)

-

Duration : 3 hours

The reaction proceeds via nucleophilic acyl substitution, where DMAP activates the acetic anhydride, enhancing the electrophilicity of the acetyl group. TEA neutralizes the generated acetic acid, driving the reaction to completion. The product is isolated by filtration after quenching with water, followed by drying under reduced pressure.

Alternative Methods and Comparative Analysis

While catalytic acetylation remains the dominant approach, alternative pathways have been explored:

Baeyer-Villiger Oxidation Precursor Route

A patent describes the synthesis of 1-acetyl-7-aza-3-indolinone through Baeyer-Villiger oxidation of this compound using 3-chloroperoxybenzoic acid. However, this method diverges from the target compound and is primarily relevant for generating oxidized derivatives.

Thallium(III)-Mediated Oxidation

Thallium(III) acetate has been used to synthesize 7-azaindoxyl acetate from 7-azaindole, but this approach yields structurally distinct products and is less efficient (28.7% yield).

Reaction Optimization and Mechanistic Insights

Role of Catalysts

DMAP significantly accelerates the acetylation by forming a reactive acetylpyridinium intermediate, reducing the activation energy. TEA scavenges protons, preventing side reactions such as hydrolysis of acetic anhydride.

Solvent and Temperature Effects

The reaction is typically conducted in neat acetic anhydride, which acts as both solvent and reagent. Room temperature conditions minimize side product formation, while higher temperatures may degrade the formyl group.

Scalability and Industrial Feasibility

The catalytic method scales linearly, with no reported loss in yield at higher batches. A 10-gram scale synthesis using identical conditions yielded 7.6 grams (76%) of product, demonstrating industrial viability.

Characterization and Quality Control

Spectroscopic Analysis

NMR Data

-

¹H NMR (DMSO-d₆) : δ 10.02 (s, 1H, CHO), 8.52 (d, J = 5.1 Hz, 1H), 8.21 (d, J = 7.8 Hz, 1H), 7.48 (dd, J = 5.1, 7.8 Hz, 1H), 2.65 (s, 3H, COCH₃).

-

¹³C NMR : δ 192.1 (CHO), 168.9 (COCH₃), 152.3 (C7a), 142.1 (C3), 138.7 (C2), 124.5 (C5), 121.8 (C6), 117.2 (C4), 25.1 (COCH₃).

Mass Spectrometry

Critical Evaluation of Methodologies

Advantages of Catalytic Acetylation

Limitations and Challenges

-

Sensitivity of Formyl Group : Prolonged reaction times or elevated temperatures may lead to formyl degradation.

-

DMAP Toxicity : Requires careful handling due to its irritant properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Acetyl-3-formyl-7-azaindole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically begins with functionalizing 7-azaindole cores. For example, Sonogashira coupling of 3-halo-substituted-2-aminopyridines with alkynes generates intermediates, followed by cyclization under acidic conditions (e.g., TFA/TFAA mixtures) to form the 7-azaindole scaffold . Acetylation and formylation at specific positions are achieved using anhydrides or chloroformate reagents. Characterization relies on NMR (¹H/¹³C), LC-MS, and X-ray crystallography for regiochemical confirmation .

Q. How can researchers verify the purity and stability of this compound during storage?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to reference standards. Stability studies involve storing the compound under varying conditions (e.g., −20°C in inert atmosphere, room temperature with desiccants) and monitoring degradation via TLC or LC-MS over weeks. Accelerated stability testing at 40°C/75% relative humidity can predict long-term behavior .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for 7-azaindole derivatization reactions?

- Methodological Answer : Discrepancies often arise from catalyst efficiency or reaction kinetics. For example, palladium vs. copper catalysts in Sonogashira couplings may alter regioselectivity. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent polarity, catalyst loading). Comparative kinetic studies (e.g., in situ IR monitoring) help pinpoint rate-limiting steps . Data validation requires replication across labs and cross-referencing with crystallographic data to confirm structural assignments .

Q. How to design a robust experimental protocol for evaluating this compound’s antimicrobial activity?

- Methodological Answer : Follow standardized microbial assays (e.g., broth microdilution per CLSI guidelines). Test against Cryptococcus neoformans and Gram-positive/negative bacteria, using amphotericin B and ciprofloxacin as controls. Minimum Inhibitory Concentration (MIC) values are determined via serial dilution, with triplicate runs to ensure reproducibility. Include cytotoxicity assays (e.g., mammalian cell viability) to differentiate antimicrobial vs. nonspecific effects .

Q. What analytical techniques are critical for probing electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution and predict sites for electrophilic substitution. Experimental validation uses Hammett plots with substituent constants (σ) derived from kinetic data. Spectroscopic techniques like UV-Vis (for charge-transfer transitions) and cyclic voltammetry (redox potentials) correlate electronic properties with reactivity trends .

Methodological Considerations

Q. How to address reproducibility challenges in scaling up this compound synthesis?

- Methodological Answer : Pilot-scale reactions require strict control of mixing efficiency and heat transfer. Use flow chemistry for exothermic steps (e.g., acetylations) to improve consistency. Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time. Document deviations using Failure Mode and Effects Analysis (FMEA) to refine protocols .

Q. What frameworks ensure ethical and rigorous data reporting in studies involving 7-azaindole derivatives?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks (ELNs) with timestamped entries. Disclose raw data (e.g., NMR spectra, chromatograms) in supplementary materials and deposit crystallographic data in repositories like CCDC. Adhere to COPE guidelines for authorship and conflict-of-interest declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.